(2-Methoxy-5-phenyl)phenyl isothiocyanate

Vue d'ensemble

Description

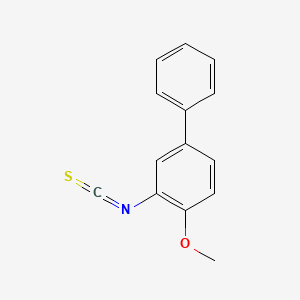

(2-Methoxy-5-phenyl)phenyl isothiocyanate: is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name 3-isothiocyanato-4-methoxy-1,1’-biphenyl . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure with a methoxy group (-OCH3) at the 2-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Amines and Phenyl Isothiocyanate: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection.

From Primary Amines and Carbon Disulfide: A two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form intermediate dithiocarbamates, which are then converted to isothiocyanates using T3P (propane phosphonic acid anhydride) as a desulfurating agent.

Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of thiophosgene or its safer alternatives like thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole . These methods are designed to minimize toxicity and improve safety during production.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (2-Methoxy-5-phenyl)phenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines to form thiourea compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with isothiocyanates.

Solvents: Dimethylbenzene, dichloromethane, and other organic solvents are typically used.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Isocyanates: Formed under specific conditions involving rearrangement reactions.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

One of the primary applications of (2-Methoxy-5-phenyl)phenyl isothiocyanate is as a fungicide . Research indicates that phenyl isothiocyanates, including this compound, exhibit significant antifungal properties against various phytopathogenic fungi. The efficacy of these compounds has been demonstrated in several studies:

- Cucurbitaceae Fungi : The compound has shown effectiveness against diseases such as powdery mildew (Sphaerotheca fuliginea), downy mildew, and anthracnose in cucumbers. In controlled experiments, treated plants exhibited a notable reduction in fungal lesions compared to untreated controls .

- Rice Plant Blast : It has also been tested against rice plant blast caused by Pyricularia oryzae, where it significantly reduced the number of disease spots on leaves .

The application rates for these formulations typically range from 100 to 2000 ppm , depending on the formulation type (liquid or solid) and the specific crop being treated .

Case Studies

Several case studies illustrate the applications of isothiocyanates:

- Clinical Trials on Neuropsychiatric Disorders : A review of clinical studies has shown that isothiocyanates can ameliorate symptoms associated with neurodevelopmental and neurodegenerative disorders. For instance, sulforaphane, a well-studied isothiocyanate, has been linked to improvements in autism spectrum disorder symptoms .

- Agricultural Field Trials : Field trials conducted with cucumbers treated with phenyl isothiocyanates reported a significant decrease in fungal infections compared to untreated plots, demonstrating practical agricultural benefits .

Summary Table of Applications

| Application Area | Specific Use | Efficacy Evidence |

|---|---|---|

| Agriculture | Fungicide for cucurbitaceae fungi | Significant reduction in fungal lesions |

| Agriculture | Fungicide for rice plant blast | Reduced disease spots on leaves |

| Biomedical | Anticancer potential | Induction of apoptosis in cancer cells |

| Biomedical | Neuroprotective effects | Reduction of oxidative stress |

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: Isothiocyanates can inhibit enzymes by reacting with thiol groups in the active sites of enzymes.

Signal Transduction Pathways: They can modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

2-Methoxyphenyl isothiocyanate: Similar structure but lacks the phenyl group at the 5-position.

2-Methoxy-5-methylphenyl isothiocyanate: Similar structure but has a methyl group instead of a phenyl group at the 5-position.

Uniqueness:

Activité Biologique

(2-Methoxy-5-phenyl)phenyl isothiocyanate (MPTC) is a synthetic isothiocyanate that has garnered attention for its potential biological activities, particularly in the realms of cancer prevention, antimicrobial properties, and anti-inflammatory effects. This article explores the biological activity of MPTC, synthesizing findings from various studies and reviews.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are a group of compounds derived primarily from cruciferous vegetables. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves modulation of cellular pathways that govern detoxification and apoptosis, particularly through the activation of the Nrf2 pathway and inhibition of NF-κB signaling .

MPTC, like other ITCs, exhibits significant anticancer properties. The primary mechanisms include:

- Inhibition of Carcinogen Activation : MPTC has been shown to inhibit the metabolic activation of carcinogens, thereby reducing DNA damage and tumorigenesis .

- Induction of Apoptosis : MPTC promotes apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

- Cell Cycle Arrest : Studies indicate that MPTC can induce cell cycle arrest in various cancer cell lines, preventing further proliferation .

Case Studies

- Breast Cancer : In a study involving breast cancer cell lines, MPTC demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to those observed for established chemotherapeutic agents .

- Colorectal Cancer : Epidemiological studies suggest that dietary intake of ITCs like MPTC correlates with reduced incidence rates of colorectal cancer, particularly among populations with high cruciferous vegetable consumption .

Antimicrobial Properties

MPTC exhibits notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Research indicates that MPTC has effective antibacterial properties against multi-drug-resistant strains. For instance, it showed significant inhibition against Helicobacter pylori with a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics .

- Fungal Activity : Preliminary studies have also indicated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of MPTC are attributed to its ability to modulate inflammatory pathways:

- NF-κB Pathway Inhibition : By inhibiting the NF-κB signaling pathway, MPTC reduces the expression of pro-inflammatory cytokines, which is beneficial in conditions characterized by chronic inflammation .

- Clinical Implications : The incorporation of MPTC into dietary regimens has been associated with reduced markers of inflammation in clinical settings, suggesting its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of MPTC has not been extensively studied; however, related ITCs demonstrate rapid absorption and high bioavailability when administered orally. For example, phenethyl isothiocyanate (PEITC), a closely related compound, achieves peak plasma concentrations within hours post-ingestion . This rapid absorption may also apply to MPTC.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-isothiocyanato-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMLJYZKZTEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347092 | |

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-68-4 | |

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.